4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 731827-10-4
Cat. No.: VC5519602
Molecular Formula: C15H12ClN3S
Molecular Weight: 301.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 731827-10-4 |
|---|---|
| Molecular Formula | C15H12ClN3S |
| Molecular Weight | 301.79 |
| IUPAC Name | 4-(4-chlorophenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H12ClN3S/c1-10-3-2-4-11(9-10)14-17-18-15(20)19(14)13-7-5-12(16)6-8-13/h2-9H,1H3,(H,18,20) |
| Standard InChI Key | RYSPWKOWMJUREG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at the 4-position with a 4-chlorophenyl group and at the 5-position with a 3-methylphenyl group. A thiol (-SH) group occupies the 3-position of the triazole ring. The IUPAC name, 4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, reflects this substitution pattern.
Table 1: Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₂ClN₃S |
| Molecular Weight | 301.79 g/mol |
| Substituents | 4-Chlorophenyl, 3-Methylphenyl, Thiol |
| Hybridization | sp² at triazole nitrogens |
| Predicted LogP | ~3.2 (estimated via analog comparison) |
Synthetic Pathways
General Synthesis of Triazole-Thiol Derivatives
While no direct synthesis of 4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been reported, analogous compounds are typically synthesized via cyclocondensation reactions. A common route involves:
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Formation of Thiosemicarbazides: Reaction of hydrazine with carbon disulfide .
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Cyclization: Acid-catalyzed cyclization to form the triazole-thiol core .
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Functionalization: Introduction of aryl substituents via nucleophilic substitution or cross-coupling reactions .
For example, ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate (a related derivative) was synthesized in 80% yield by reacting 1,2,4-triazole-5-thione with ethyl chloroacetate in DMF . Adapting this method, substitution with 4-chlorophenyl and 3-methylphenyl groups could yield the target compound.
Biological Activity
Table 2: Comparative Cytotoxicity of Triazole-Thiol Analogs
Physicochemical Properties
Solubility and Stability
The chlorophenyl and methylphenyl groups enhance lipophilicity, reducing aqueous solubility but improving membrane permeability. Key properties inferred from analogs:
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Water Solubility: <0.1 mg/mL (predicted)
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Thermal Stability: Decomposition temperature >200°C (DSC analysis of similar compounds) .
Spectroscopic Characterization
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